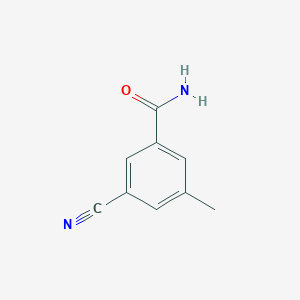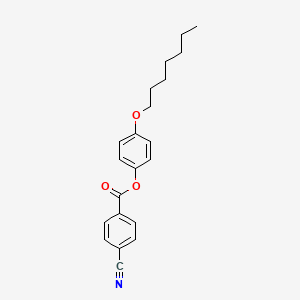![molecular formula C19H20N2O4S B13947924 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid is a complex organic compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol . This compound is characterized by its unique structure, which includes a benzoic acid core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid involves multiple steps, typically starting with the preparation of the 3,5-dimethylphenoxyacetyl intermediate. This intermediate is then reacted with carbamothioyl chloride under controlled conditions to form the carbamothioyl derivative. . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
類似化合物との比較
Similar compounds to 3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid include:
3-({[(3,5-Dimethylphenoxy)acetyl]amino}benzoic acid): This compound lacks the carbamothioyl group, making it less reactive in certain chemical reactions.
3-({[(3,5-Dimethylphenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide): This compound has a different substitution pattern, affecting its biological activity and chemical properties. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and interaction profiles compared to its analogs.
特性
分子式 |
C19H20N2O4S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
3-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C19H20N2O4S/c1-11-7-12(2)9-14(8-11)25-10-17(22)21-19(26)20-16-6-4-5-15(13(16)3)18(23)24/h4-9H,10H2,1-3H3,(H,23,24)(H2,20,21,22,26) |
InChIキー |
ATNQVTDGRBHJOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



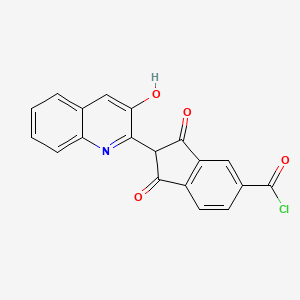
![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)
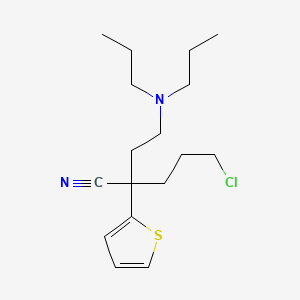
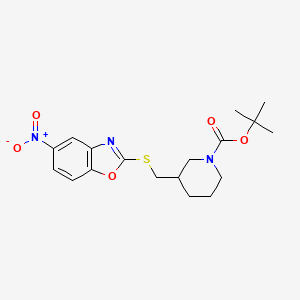
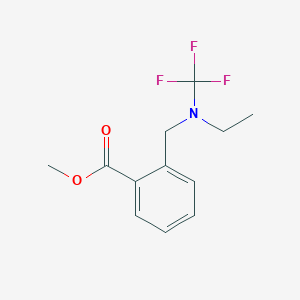

![9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13947881.png)
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
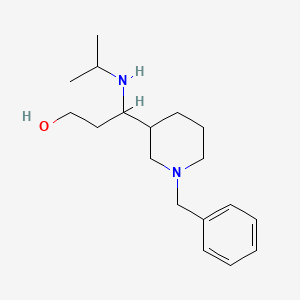
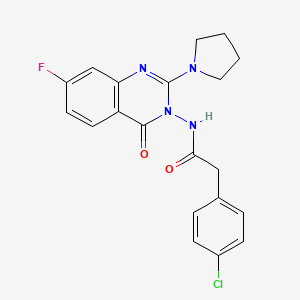
![Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-](/img/structure/B13947903.png)
